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Compound of Interest

Compound Name: Losartan azide

Cat. No.: B10830609

Disclaimer: This document is intended for research, scientific, and drug development
professionals. It synthesizes publicly available information regarding the risk assessment of the
losartan azide impurity. The quantitative data and experimental protocols for the specific
regulatory submissions on losartan azide are not publicly available. Therefore, this guide
provides representative data and standardized protocols based on OECD guidelines to
illustrate the methodologies and data interpretation central to the risk assessment process.

Executive Summary

In 2021, the azido impurity 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-
[1,1'-biphenyl]2-yl]-1H-tetrazole (CAS 727718-93-6), hereafter referred to as losartan azide,
was identified in batches of losartan potassium.[1][2] Initial investigations revealed a positive
result in a bacterial mutagenicity (Ames) test, raising concerns about its potential genotoxicity.
[3][4] This finding provisionally classified the impurity as a Class 2 mutagen under ICH M7
guidelines, necessitating control to at or below the Threshold of Toxicological Concern (TTC) of
1.5 p g/day .[1][3][5] However, subsequent in vivo testing, specifically a comet assay,
demonstrated a lack of mutagenic activity.[3][6] Based on these conclusive in vivo results,
regulatory bodies reclassified losartan azide as a Class 5 impurity under ICH M7(R1), allowing
it to be controlled as a non-mutagenic impurity in accordance with ICH Q3A/B guidelines.[3][6]
This guide details the risk assessment pathway, from initial hazard identification to the final
classification.
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In Vitro Genotoxicity Assessment: Bacterial Reverse
Mutation Assay (Ames Test)

The initial stage of the genotoxicity assessment for losartan azide involved the bacterial
reverse mutation assay, commonly known as the Ames test. This assay is designed to detect
point mutations (base substitutions and frameshifts) induced by a chemical. Losartan azide
yielded a positive result in this assay, indicating its potential to induce mutations in a bacterial
system.[2][3][7]

Representative Data: Ames Test

The following table represents the type of quantitative data generated from a standard Ames
test, as specific results for losartan azide are not publicly available. A positive result is typically
characterized by a concentration-dependent increase in the number of revertant colonies that
is at least double the concurrent solvent control value in one or more bacterial strains.
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: Mean
Metabolic ] Fold
. L Concentratio  Revertant
Test Strain Activation ) Increase vs. Result
n (u g/plate) Colonies +
(S9) Control
SD
) 0 (Solvent )
TA98 Without (-S9) 5+4 1.0 Negative
Control)
10 28+5 1.1
50 31+6 1.2
100 355 14
) 0 (Solvent ]
With (+S9) 305 1.0 Negative
Control)
10 334 11
50 386 13
100 41+7 14
) 0 (Solvent )
TA100 Without (-S9) 120 + 10 1.0 Negative
Control)
10 135+ 12 1.1
50 140 £ 15 1.2
100 155+11 13
) 0 (Solvent N
With (+S9) 130+ 11 1.0 Positive
Control)
10 190 £ 18 15
50 285+ 25 2.2
100 410+ 30 3.2

Table 1. Representative Quantitative Data from a Bacterial Reverse Mutation Assay.
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Standard Experimental Protocol (Based on OECD
Guideline 471)

o Objective: To assess the ability of the test substance to induce reverse mutations at selected
loci of several bacterial strains.

o Test Strains: A minimum of five strains of Salmonella typhimurium (TA98, TA100, TA1535,
TA1537) and Escherichia coli (WP2 uvrA or WP2 uvrA (pKM101)) are typically used to detect
various types of point mutations.

o Metabolic Activation: The assay is conducted both with and without an exogenous metabolic
activation system (S9 fraction), typically derived from the livers of rodents treated with an
enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and [3-
naphthoflavone.

e Procedure (Plate Incorporation Method): a. To a test tube, add 2 mL of molten top agar
maintained at 45°C. b. Add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test
substance solution at a specific concentration, and (if required) 0.5 mL of the S9 mix. c. The
contents are mixed and immediately poured onto the surface of a minimal glucose agar
plate. d. Plates are inverted and incubated at 37°C for 48-72 hours.

o Dose Levels: A preliminary cytotoxicity assay is performed to determine the appropriate
concentration range. The main experiment typically includes a solvent control, at least five
analyzable concentrations of the test substance, and positive controls for each strain with
and without S9 activation.

o Data Analysis: The number of revertant colonies per plate is counted. The mean number of
revertants and standard deviation are calculated for each concentration. The fold increase
relative to the solvent control is determined.

In Vivo Genotoxicity Assessment: Alkaline Comet
Assay

Following the positive in vitro Ames test, an in vivo study is required under ICH M7 guidelines
to determine if the mutagenic potential translates to a whole animal system. For losartan
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azide, an in vivo comet assay was conducted, which ultimately returned a negative result.[3][6]
This assay is designed to detect DNA strand breaks in eukaryotic cells.

Representative Data: In Vivo Comet Assay

The table below illustrates representative data from an in vivo comet assay. A negative result is
concluded if the test substance does not produce a statistically significant increase in the
chosen measure of DNA damage (e.g., % Tail DNA) in any of the tissues examined, compared
to the concurrent vehicle control.

. p-value vs.

Treatment Dose ) Mean % Tail )

Tissue Vehicle Result
Group (mg/kg/day) DNA £ SD

Control
Vehicle ] ]
0 Liver 25+0.8 - Negative
Control
Stomach 1.8+0.5 -
Losartan _ .
) Low Dose Liver 28+0.9 >0.05 Negative

Azide
Stomach 21+£0.7 > 0.05
Mid Dose Liver 3.1+£1.0 >0.05 Negative
Stomach 24+£0.6 > 0.05
High Dose Liver 3.0+0.8 >0.05 Negative
Stomach 22+05 >0.05
Positive
Control (e.g., 75 Liver 254+5.1 <0.01 Positive
EMS)
Stomach 22.8+45 <0.01

Table 2: Representative Quantitative Data from an In Vivo Comet Assay.
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Standard Experimental Protocol (Based on OECD
Guideline 489)

Objective: To detect primary DNA damage (strand breaks) in cells from various tissues of
animals exposed to a test substance.

Animal Model: Typically, rodents (e.g., Sprague-Dawley rats or CD-1 mice) are used. A
minimum of 5 animals per sex per group is recommended.

Route of Administration: The route should be relevant to human exposure, typically oral
(gavage).

Dose Selection: At least three dose levels, plus a negative (vehicle) control and a positive
control group, are used. The highest dose should be the maximum tolerated dose (MTD) or a
limit dose (e.g., 2000 mg/kg).

Treatment Schedule: Animals are typically treated for 2 to 28 days. Tissues are collected 2-6
hours after the final dose.

Tissue Collection: Tissues of interest (e.g., liver, as the primary site of metabolism, and
stomach, as the first site of contact for oral administration) are collected and processed to
obtain single-cell suspensions.

Comet Assay Procedure: a. Cells are embedded in a thin layer of low-melting-point agarose
on a microscope slide. b. The slides are immersed in a lysis solution to remove cell
membranes and cytoplasm, leaving the nuclear material (nucleoids). c. The slides are placed
in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. d.
Electrophoresis is applied, causing broken DNA fragments to migrate away from the
nucleoid, forming a "comet tail.”

Data Analysis: Slides are stained with a fluorescent dye and analyzed using image analysis
software. At least 50-100 cells per sample are scored. The primary endpoint is typically the
percentage of DNA in the comet tail (% Tail DNA). Statistical analysis (e.g., ANOVA followed
by Dunnett's test) is used to compare treated groups to the vehicle control.

Risk Assessment and Regulatory Classification
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The preliminary risk assessment for a potential mutagenic impurity follows a structured
workflow, as outlined in the ICH M7(R1) guideline. The case of losartan azide is a clear
example of this process in action.
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ICH M7 Risk Assessment Workflow for Losartan Azide.
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The positive Ames test initially placed losartan azide into ICH M7 Class 2.[3] This classification
assumes a mutagenic risk and requires stringent control measures. However, the subsequent
negative in vivo comet assay provided sufficient evidence to demonstrate a lack of mutagenic
risk in a relevant biological system.[6] This allowed for the reclassification of losartan azide to
ICH M7 Class 5, which applies to mutagenic impurities with sufficient data to demonstrate they
are not relevant to humans.[3] Consequently, it can be controlled as a non-mutagenic impurity.

Potential Mechanism of Mutagenicity for Organic
Azides

While losartan azide was found to be non-mutagenic in vivo, the initial positive Ames test was
likely due to its chemical structure. Organic azides are known to be metabolized, particularly by
cytochrome P450 enzymes in the liver (present in the S9 mix), into highly reactive nitrene
intermediates. These electrophilic nitrenes can then form covalent adducts with nucleophilic
sites on DNA, leading to mutations.

Metabolic Activation

] K Metabolism (e.g., CYP450)
Organic Azide - N2 . . .
(R-N3) > Reactive Nitrene Intermediate

(R-N:)

Covalent Binding

DNA Inﬁb&i&A
DNA DNA Adduct
(Guanine) (Mutagenic Lesion)

Click to download full resolution via product page

General Metabolic Activation Pathway of Organic Azides.

The discrepancy between the in vitro and in vivo results for losartan azide suggests that while
metabolic activation to a reactive species may occur, the effect is not observed in a whole
animal. This could be due to several factors, including rapid and efficient detoxification
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pathways in vivo, insufficient distribution to target tissues, or the DNA damage being repaired
before it can become fixed as a mutation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b10830609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

